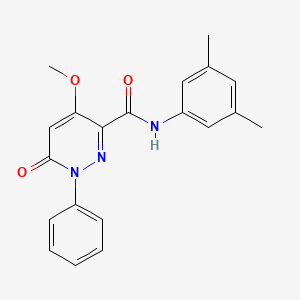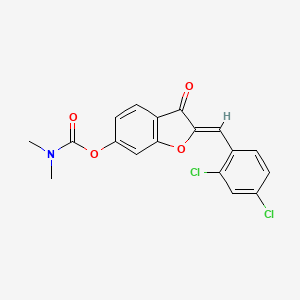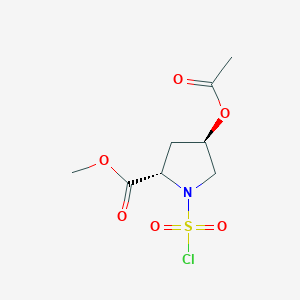
2-chlorobenzyl 1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound is a complex organic molecule that likely contains a benzyl group (a benzene ring attached to a CH2 group), an ethoxyphenyl group (a benzene ring with an ether linkage), and a 1,2,3-triazole group (a five-membered ring containing two carbon atoms and three nitrogen atoms) .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds are often synthesized through reactions involving nucleophilic substitution, free radical reactions, and other organic chemistry techniques .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The benzyl, ethoxyphenyl, and 1,2,3-triazole groups would each contribute distinct structural features .
Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the presence of the benzyl, ethoxyphenyl, and 1,2,3-triazole groups. For instance, the benzylic position (the carbon atom adjacent to the benzene ring in the benzyl group) is often reactive in free radical reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the benzyl, ethoxyphenyl, and 1,2,3-triazole groups could impact properties such as polarity, solubility, and stability .
Scientific Research Applications
Synthesis of Derivatives
The compound 2-chlorobenzyl 1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate has been used in the synthesis of various novel derivatives. For instance, Dong and Wang (2005) synthesized novel 3,6-bis(1,2,3-triazolyl)-s-triazolo[3,4-b]-1,3,4-thiadiazole derivatives through cyclization reactions, demonstrating the compound's utility in creating heterocyclic compounds with potential applications in pharmaceuticals and material science (Dong & Wang, 2005).
Antibacterial Properties
The derivatives of this compound have been studied for their antibacterial properties. Iradyan et al. (2014) synthesized a series of compounds by interacting with triazole acid and investigated their antibacterial activities. The study indicates the potential use of these derivatives in developing new antibacterial agents (Iradyan et al., 2014).
Electronic and Spectroscopic Analysis
Research has also delved into the molecular and electronic properties of related compounds. Beytur and Avinca (2021) analyzed the electronic, nonlinear optical, and spectroscopic properties of triazole derivatives, highlighting their potential in electronic and photonic applications (Beytur & Avinca, 2021).
properties
IUPAC Name |
(2-chlorophenyl)methyl 1-(4-ethoxyphenyl)-5-methyltriazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O3/c1-3-25-16-10-8-15(9-11-16)23-13(2)18(21-22-23)19(24)26-12-14-6-4-5-7-17(14)20/h4-11H,3,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYJFFCUWWKSNJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)OCC3=CC=CC=C3Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl 2-[(1S,2R)-2-aminocyclopentyl]acetate](/img/structure/B2627674.png)


![5,6,7,8-Tetrahydroimidazo[1,2-b]pyridazine-2-carboxylic acid;hydrochloride](/img/structure/B2627677.png)
![ethyl 2-({[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate](/img/no-structure.png)
![5-[2,5-bis(2,2,2-trifluoroethoxy)phenyl]-1H-1,2,4-triazole](/img/structure/B2627680.png)





![2-Chloro-3-[(2-methoxybenzyl)amino]naphthoquinone](/img/structure/B2627686.png)
![N-[(2-Methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]-2-oxochromene-3-carboxamide](/img/structure/B2627688.png)